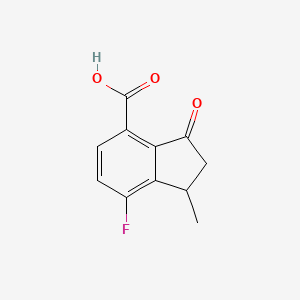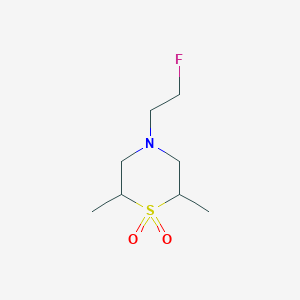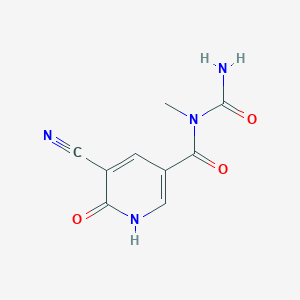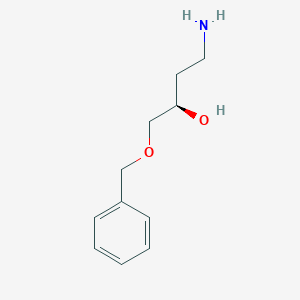
(2R)-4-Amino-1-(benzyloxy)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is an organic compound with a chiral center, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Amino-1-(benzyloxy)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as ®-4-chloro-1-(benzyloxy)butan-2-ol.
Nucleophilic Substitution: The chloro group is substituted with an amino group using a nucleophilic substitution reaction. This can be achieved by reacting the starting material with ammonia or an amine under appropriate conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
(2R)-4-Amino-1-(benzyloxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2R)-4-Amino-1-(benzyloxy)butan-2-one.
Reduction: Formation of (2R)-4-Amino-1-(benzyloxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-4-Amino-1-(benzyloxy)butan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the interaction of amino alcohols with biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-4-Amino-1-(benzyloxy)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
(2S)-4-Amino-1-(benzyloxy)butan-2-ol: The enantiomer of the compound with similar properties but different optical activity.
4-Amino-1-(benzyloxy)butan-2-ol: The racemic mixture containing both enantiomers.
4-Amino-1-(methoxy)butan-2-ol: A similar compound with a methoxy group instead of a benzyloxy group.
Uniqueness
(2R)-4-Amino-1-(benzyloxy)butan-2-ol is unique due to its specific chiral configuration, which can result in different biological activity and reactivity compared to its enantiomer or racemic mixture. The presence of the benzyloxy group also imparts distinct chemical properties compared to similar compounds with different substituents.
属性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2R)-4-amino-1-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9,12H2/t11-/m1/s1 |
InChI 键 |
XOUYBRFTHNBTDV-LLVKDONJSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC[C@@H](CCN)O |
规范 SMILES |
C1=CC=C(C=C1)COCC(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


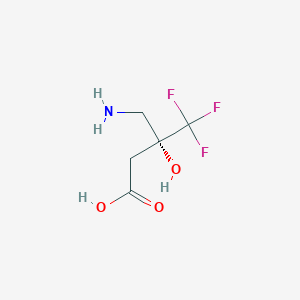
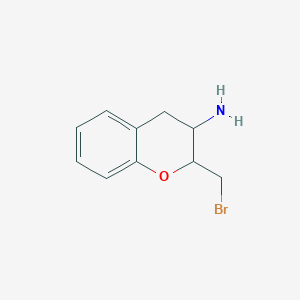

![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
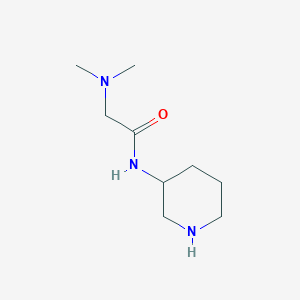
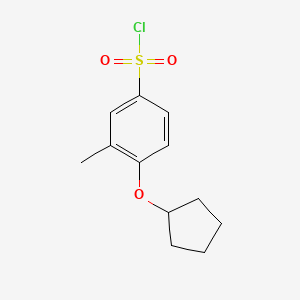
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
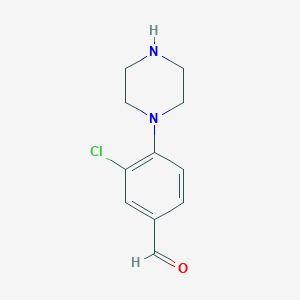
![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)


